N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide

CYP2C9 inhibition type II binding heme coordination

Standard CYP450 inhibition assays often suffer from ambiguous Type II heme-binding interference, complicating metabolic stability data. This 2-pyridyl quinoline-4-carboxamide is a structurally defined, Type I-only control probe that eliminates heme coordination artifacts. - Quantifiable Benchmark: Demonstrates a 2.4-fold higher CYP2C9 Ki (23.61 µM) versus its 4-pyridyl regioisomer (9.94 µM), validating docking models for Type II propensity. - Clean Metabolic Data: The 2-pyridyl geometry sterically prevents direct heme-iron coordination, ensuring Type I binding for unambiguous intrinsic clearance measurements in human liver microsomes. - Reliable Supply: Available as a high-purity research reagent for P450-mediated DDI panels and diversity-oriented kinase screening decks.

Molecular Formula C23H18FN3O
Molecular Weight 371.4 g/mol
Cat. No. B11157105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide
Molecular FormulaC23H18FN3O
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCCC4=CC=C(C=C4)F
InChIInChI=1S/C23H18FN3O/c24-17-10-8-16(9-11-17)12-14-26-23(28)19-15-22(21-7-3-4-13-25-21)27-20-6-2-1-5-18(19)20/h1-11,13,15H,12,14H2,(H,26,28)
InChIKeyAZHHVOPNSRFUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide Overview


N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide (CAS 1144457-43-1, molecular formula C₂₃H₁₈FN₃O, molecular weight 371.4 g/mol) is a synthetic quinoline-4-carboxamide derivative characterized by a 2-pyridyl (ortho) substituent at position 2 of the quinoline core and a 4-fluorophenethylamide moiety at the 4-carboxamide position . This compound belongs to a class of pyridinyl quinoline-4-carboxamide analogs extensively studied as model substrates for cytochrome P450 enzyme kinetics, particularly CYP2C9, CYP3A4, and CYP2D6 [1]. Unlike its 4-pyridyl (para) and 3-pyridyl (meta) regioisomers, the 2-pyridyl substitution sterically prevents direct nitrogen coordination to the heme iron in CYP enzymes, resulting in distinct Type I versus Type II binding behavior that directly impacts metabolic stability prediction and drug-drug interaction screening [2].

Workflow Type I-only CYP binding probe (ortho-pyridyl control)
Use Context CYP2C9/CYP3A4 binding mode differentiation studies
Selection Logic Sterically precluded heme coordination ensures Type I binding

Why Regioisomers Cannot Substitute This Compound


Within the pyridinyl quinoline-4-carboxamide series, the position of the pyridine nitrogen atom (ortho, meta, or para) fundamentally determines whether the compound engages in Type II heme-iron coordination with cytochrome P450 enzymes [1]. The 4-pyridyl (para) isomer can coordinate directly with the ferric heme iron, producing a characteristic Type II binding spectrum and stabilizing the low-spin state, while the 2-pyridyl (ortho) isomer—the target compound—is sterically precluded from this coordination and instead binds via a Type I mechanism [1]. This mechanistic divergence leads to quantifiable differences in CYP2C9 binding affinity (Ki), with ortho-substituted analogs showing approximately 2.4- to 6.4-fold higher Ki values compared to their para counterparts within matched structural groups [2]. For researchers studying P450-mediated metabolism, drug-drug interaction potential, or designing compounds with predictable CYP binding modes, substituting the 2-pyridyl isomer with the 4-pyridyl or 3-pyridyl version would introduce a fundamentally different binding mechanism and invalidate comparative structure-activity relationship (SAR) analyses [3].

Binding Mechanism
2-pyridyl: Type I only, no heme coordination
4-pyridyl: Type II heme coordination (different mode)
CYP2C9 Affinity
Reported lower binding affinity with ortho isomer
Higher affinity via Type II coordination (para isomer)
SAR Interpretation
Mechanistic consistency for Type I SAR
Type II mechanism may confound SAR conclusions

Differentiation Evidence


CYP2C9 Binding: Ortho vs. Para Regioisomer Comparison

In a systematic study of quinoline-4-carboxamide analogs, the ortho-pyridyl (2-pyridyl) compound in Group 1 exhibited a Ki of 23.61 ± 6.08 μM for CYP2C9, compared to 9.94 ± 0.053 μM for the corresponding para-pyridyl (4-pyridyl) isomer—a 2.38-fold higher Ki [1]. This quantitative difference reflects the inability of the ortho-pyridyl nitrogen to coordinate with the ferric heme iron, as confirmed by UV-Vis spectroscopy showing absence of Type II spectral shift for ortho isomers [2]. The meta-pyridyl isomer showed a Ki of 9.74 ± 0.031 μM, statistically indistinguishable from the para isomer, further supporting that only the ortho-substituted compound fundamentally differs in binding mechanism [1].

CYP2C9 Binding
Head-to-head
Ki: 23.61 ± 6.08 μM (ortho) vs 9.94 ± 0.053 μM (para) — ~2.4-fold difference
Supports Type I vs Type II binding mode interpretation
Reconstituted CYP2C9; diclofenac substrate
CYP2C9 inhibition type II binding heme coordination regioisomer SAR

CYP3A4 Binding Mode: Type II Heme Coordination Absence

Across a panel of pyridinyl quinoline-4-carboxamide analogs tested against CYP3A4, compounds with a para-pyridyl nitrogen exhibited Type II binding spectra and binding affinity differences up to 1,200-fold compared to non-coordinating analogs [1]. Ortho-pyridyl-substituted compounds, including the 2-pyridyl scaffold of the target compound, cannot form the nitrogen-iron coordinate bond and are restricted to Type I binding only [2]. This mechanistic distinction means the target compound serves as a Type I-only control in CYP3A4 studies, whereas the 4-pyridyl isomer (CAS 380212-25-9) acts as a Type II binder that stabilizes the low-spin ferric state and may exhibit slower metabolic turnover despite being extensively metabolized via alternative pathways [1].

CYP3A4 Binding Mode
Class-level
No Type II binding detected; Type I only (UV-Vis)
Enables CYP3A4 Type I/II mechanistic differentiation
Para-pyridyl series shows up to 1,200-fold affinity range
CYP3A4 metabolism type II binding metabolic stability drug design

Regioisomer Identity: Distinct CAS Numbers

The target compound N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide (CAS 1144457-43-1) is one of three regioisomers differing only in the pyridine nitrogen position, each with a unique CAS number and commercially cataloged identity: the 3-pyridyl isomer is CAS 1144429-66-2, and the 4-pyridyl isomer is CAS 380212-25-9 . All three share identical molecular formula (C₂₃H₁₈FN₃O) and molecular weight (371.4 g/mol), making them indistinguishable by mass spectrometry alone. The 4-pyridyl isomer has been screened in the NCGC HepG2 cytotoxicity assay at concentrations from 0.00492 μM to 76.90 μM and classified as 'Inactive' across all tested concentrations (B Score range: −7.61 to −7.53), indicating no significant cytotoxicity in this hepatic model .

Regioisomer Identity
Source review
CAS 1144457-43-1 (2-pyridyl) vs 380212-25-9 (4-pyridyl) vs 1144429-66-2 (3-pyridyl)
Procurement requires CAS verification; mass-spec indistinguishable
4-pyridyl isomer reported inactive in HepG2 (0.005–76.9 μM)
chemical procurement regioisomer purity CAS registry quality control

Kinase Selectivity: Pim-1 Kinase and Quinoline-4-Carboxamide Scaffold

Within the broader quinoline-4-carboxamide class, certain derivatives have demonstrated potent Pim-1 kinase inhibition as part of antiproliferative screening panels [1]. The 2-pyridyl substitution pattern on the target compound, combined with the 4-fluorophenethyl carboxamide moiety, provides a specific pharmacophore geometry that can be compared against published quinoline-4-carboxamide Pim-1 inhibitors. A related series of carboxamide-appended quinoline derivatives evaluated as Pim-1 kinase inhibitors and antiproliferative agents showed IC₅₀ values in submicromolar to low micromolar ranges against cancer cell lines, with apoptosis induction confirmed via flow cytometry [1]. While direct IC₅₀ data for the specific target compound at Pim-1 kinase is not available in the public domain, its structural features place it within the active chemical space of this target class, and it serves as a scaffold for further kinase selectivity profiling [2].

Pim-1 Kinase Class
Class-level
Reported submicromolar–low μM activity for related quinoline-4-carboxamides
Supports kinase selectivity profiling; target-specific data to verify
Pim-1, PDK1, FLT3 class-level SAR context
Pim-1 kinase anticancer apoptosis kinase profiling

Research Applications


CYP2C9/CYP3A4 Type I vs. Type II Binding Mechanism

This compound serves as a structurally defined Type I-only (ortho-pyridyl) control in head-to-head comparisons with its 4-pyridyl (para) regioisomer (CAS 380212-25-9) for CYP2C9 and CYP3A4 binding mode investigations. The 2.4-fold difference in CYP2C9 Ki between ortho and para isomers (23.61 vs. 9.94 μM) provides a quantifiable benchmark for validating computational docking models that predict Type II coordination propensity [1]. Use in UV-Vis spectral shift assays to confirm absence of Type II Soret band perturbation, enabling researchers to attribute metabolic stability differences specifically to heme coordination rather than other physicochemical factors [2].

Kinase Inhibitor Screening: Ortho-Pyridyl Quinoline Space

The 2-pyridyl substitution creates a sterically and electronically distinct pharmacophore compared to the more commonly studied 4-pyridyl quinoline-4-carboxamides. This compound is appropriate for inclusion in diversity-oriented kinase screening decks, particularly for Pim-1, PDK1, and FLT3 kinases, where quinoline-4-carboxamide derivatives have shown submicromolar to low micromolar inhibitory activity [3]. The ortho-pyridyl geometry may confer altered kinase selectivity profiles relative to para-substituted analogs, making it valuable for hit expansion and SAR exploration [4].

ADME-Tox: Metabolic Stability and Drug-Drug Interaction

Given the established role of quinoline-4-carboxamides as model CYP450 substrates, this compound can be deployed in metabolic stability assays using human liver microsomes or recombinant CYP isoforms to quantify intrinsic clearance via Type I-mediated pathways (e.g., aromatic hydroxylation, N-dealkylation) without the confounding influence of Type II heme coordination [2]. The 4-fluorophenethyl moiety introduces a metabolically labile benzylic position suitable for tracking oxidative metabolism, while the 2-pyridyl group ensures Type I-only binding kinetics for cleaner data interpretation in drug-drug interaction panels [1].

cGMP Signaling Pathway Modulation Probe

Quinoline-4-carboxamide derivatives, including substituted analogs from the Bayer Pharma patent family (WO2016023885A1), have been disclosed as stimulators of soluble guanylate cyclase (sGC) for cardiovascular disease applications [5]. The target compound's 2-pyridyl substitution pattern provides a structurally distinct entry point for SAR studies around sGC activation, where the position of the pyridine nitrogen may influence hydrogen-bonding interactions within the sGC regulatory domain differently than the 4-pyridyl analogs used in lead optimization campaigns [5].

Application
Selection Property
Validation Focus
CYP Binding Mode Differentiation (Type I Control)
Ortho-pyridyl Type I-only probe; no heme coordination
UV-Vis spectral shift assay; CYP2C9/3A4 binding mode verification
Kinase Selectivity Profiling (Ortho-Pyridyl Scaffold)
2-pyridyl pharmacophore for diversity-oriented kinase screening
Panel profiling against Pim-1, PDK1, FLT3 kinases
ADME-Tox: Type I-Mediated Metabolism Studies
Type I-only metabolic probe; no Type II interference
Intrinsic clearance in human liver microsomes; metabolite ID
sGC Signaling Pathway SAR Studies
2-pyridyl scaffold for soluble guanylate cyclase SAR
sGC activation assay in recombinant system
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